molecular formula C8H6O3S B2876440 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one CAS No. 17631-00-4

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one

Cat. No.: B2876440
CAS No.: 17631-00-4
M. Wt: 182.19
InChI Key: DLJLTTCYUKKPIK-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one ( 17631-00-4) is a benzoxathiolone derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C8H6O3S and a molecular weight of 182.20 g/mol, serves as a key chemical scaffold for the development of novel therapeutic agents . Recent scientific investigations have highlighted that benzoxathiolone derivatives act as potent inhibitors of monoamine oxidase (MAO) enzymes, which are important drug targets for treating neuropsychiatric and neurodegenerative disorders . Specifically, such compounds have demonstrated promising activity against both MAO-A and MAO-B isoforms, with some analogs exhibiting IC50 values in the sub-micromolar to nanomolar range, suggesting potential for future development of treatments for conditions like depression and Parkinson's disease . The structural features of this compound, particularly the benzoxathiolone core substituted with a hydroxy group and a methyl group, are associated with diverse biological properties. Related 5-hydroxy-1,3-benzoxathiol-2-one compounds have been reported to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress, as well as antimicrobial properties against various bacterial strains . Researchers utilize this chemical in synthesizing more complex derivatives by modifying the hydroxy group through reactions such as etherification, esterification, and sulfonation, to explore structure-activity relationships and optimize pharmacological properties . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLTTCYUKKPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Quinone-Thiourea Condensation Under Acidic Conditions

This one-step method leverages methyl-substituted quinones and thiourea to form the benzoxathiolone ring. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the quinone’s carbonyl group, followed by cyclization.

Representative Procedure :

  • Dissolve 2-methyl-1,4-benzoquinone (10 g, 0.07 mol) in glacial acetic acid (50 mL).
  • Add thiourea (8.4 g, 0.11 mol) dissolved in 2N HCl (100 mL) dropwise under stirring.
  • Heat at 60°C for 3 hours, then cool to precipitate the product.
  • Filter and recrystallize from methanol to obtain white crystals (Yield: 72%).

Key Data :

Quinone Derivative Acid Catalyst Temperature (°C) Yield (%)
2-Methyl-1,4-benzoquinone HCl 60 72
2,5-Dimethyl-1,4-benzoquinone H₂SO₄ 70 68

Advantages :

  • Single-step synthesis minimizes intermediate purification.
  • Electron-donating methyl groups enhance quinone reactivity.

Limitations :

  • Competing side reactions occur with electron-deficient quinones.

Nitration and Reduction of 7-Methyl-6-hydroxybenzo[d]oxathiol-2-one

This two-step approach introduces functional groups sequentially, enabling precise regiocontrol.

Nitration at the 5-Position

Procedure :

  • Suspend 7-methyl-6-hydroxybenzo[d]oxathiol-2-one (5 mmol) in dichloromethane (30 mL).
  • Add 65% HNO₃ (2.5 mL) dropwise at 0°C.
  • Stir for 4 hours at room temperature, then quench with ice water.
  • Extract with CH₂Cl₂, dry over Na₂SO₄, and evaporate to isolate the nitro derivative (Yield: 75%).
Catalytic Hydrogenation

Procedure :

  • Dissolve the nitro intermediate (3 mmol) in ethanol (50 mL).
  • Add 10% Pd/C (0.1 g) and hydrogenate at 50°C under 7 bar H₂ pressure.
  • Filter and concentrate to obtain the amino intermediate (Yield: 85%).

Optimization Insight :

  • Initial attempts at room temperature yielded <5%, necessitating elevated temperatures and pressure.

Direct Methylation of 5-Hydroxy-1,3-benzoxathiol-2-one

Post-synthetic methylation allows selective introduction of the 7-methyl group.

Procedure :

  • Dissolve 5-hydroxy-1,3-benzoxathiol-2-one (5 mmol) in acetone (30 mL).
  • Add methyl iodide (7.5 mmol) and anhydrous K₂CO₃ (10 mmol).
  • Reflux for 8 hours, then filter and concentrate.
  • Purify via column chromatography (Hexane:EtOAc, 3:1) to isolate the 7-methyl derivative (Yield: 58%).

Challenges :

  • Competing O-methylation requires careful stoichiometric control.

Comparative Analysis of Synthetic Methods

Method Steps Average Yield (%) Key Advantage Major Limitation
Quinone-Thiourea 1 70 Rapid, scalable Limited to electron-rich quinones
Nitration-Reduction 2 80 High regioselectivity Requires high-pressure hydrogenation
Direct Methylation 1 58 Post-synthetic flexibility Low yield due to side reactions

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO- d₆) : δ 6.76 (s, H4), 6.80 (s, H7), 2.30 (s, CH₃).
  • IR (KBr) : 1742 cm⁻¹ (C=O), 1236 cm⁻¹ (C-O-C), 3389 cm⁻¹ (O-H).
  • X-ray Crystallography : Confirms planar benzoxathiolone ring and methyl orientation.

Purity Assessment

  • HPLC : >98% purity using C18 column (MeOH:H₂O, 70:30).
  • Melting Point : 170–172°C (uncorrected).

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce new functional groups into the benzoxathiol ring .

Scientific Research Applications

5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one
  • Molecular Formula : C₈H₆O₃S
  • Molecular Weight : 182.20 g/mol (calculated based on and ).
  • CAS Registry Number: Not explicitly provided, but structurally related compounds (e.g., 5-hydroxy-1,3-benzoxathiol-2-one) have CAS 7735-56-0 .

Structural Features :
The compound consists of a benzoxathiolone core (a benzene ring fused with an oxathiolone heterocycle) substituted with a hydroxyl (-OH) group at position 5 and a methyl (-CH₃) group at position 5. This substitution pattern influences its electronic properties, solubility, and biological activity .

For example, methylation of 5-hydroxy-1,3-benzoxathiol-2-one with methyl iodide yields 5-methoxy derivatives .

The biological and chemical properties of this compound are contextualized below against key structural analogs:

Table 1: Structural and Functional Comparison of Benzoxathiolone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Applications References
This compound -OH (C5), -CH₃ (C7) 182.20 Limited direct data; inferred anticancer/antimicrobial potential based on structural analogs Potential anticancer, antimicrobial
6-Methoxybenzo[d][1,3]oxathiol-2-one (Compound 7) -OCH₃ (C6) 168.17 Cytotoxicity against melanoma (SKMEL-19: IC₅₀ = 3.3 µM), low toxicity to normal cells Anticancer drug design
5-Methoxy-1,3-benzoxathiol-2-one -OCH₃ (C5) 182.20 MAO-B inhibition (IC₅₀ ~ 0.1 µM), potential for Parkinson’s disease therapy Neurodegenerative disorders
6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) -OH (C6) 168.17 Antiacne, antifungal, and carbonic anhydrase II inhibition Dermatology, enzyme inhibition
1,3-Benzoxathiol-2-one sulfonamides Sulfonamide derivatives Varies (~250–300) Inhibition of snake venom toxicity (hemorrhagic, edematogenic effects) Antivenom therapy

Key Comparative Insights:

Anticancer Activity :
  • 6-Methoxy derivative (Compound 7): Exhibits selective cytotoxicity against melanoma cells (SKMEL-19) with an IC₅₀ of 3.3 µM, while sparing normal fibroblasts (MRC-5) .
  • 5-Hydroxy-7-methyl analog : While direct data are lacking, its methyl group may confer metabolic stability compared to hydroxylated analogs, a feature critical for drug bioavailability .
Enzyme Inhibition :
  • MAO Inhibition : 5-Methoxy derivatives show potent MAO-B inhibition (IC₅₀ ~ 0.1 µM), making them candidates for Parkinson’s disease. The hydroxyl group in 5-hydroxy-7-methyl may reduce MAO affinity due to hydrogen bonding differences .
  • Carbonic Anhydrase II : Tioxolone (6-hydroxy) inhibits this enzyme, suggesting that hydroxyl positioning critically modulates target specificity .
Antimicrobial and Antifungal Activity :
  • Compound 16m (a benzothiazole derivative): Demonstrates broad-spectrum antifungal activity against Candida spp. (MIC = 8–32 µg/mL) . The 5-hydroxy-7-methyl analog’s methyl group could similarly enhance hydrophobic interactions with fungal membranes.
Toxicity and Selectivity :
  • 6-Methoxy vs. 5-Hydroxy-7-methyl: Methoxy groups generally reduce toxicity compared to hydroxyl groups, as seen in Compound 7’s low cytotoxicity toward normal cells . The methyl group in 5-hydroxy-7-methyl may further mitigate reactive oxygen species (ROS) generation, a common toxicity mechanism of phenolic compounds .

Biological Activity

5-Hydroxy-7-methyl-2H-1,3-benzoxathiol-2-one (also known as 5-hydroxy-1,3-benzoxathiol-2-one) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6O3SC_7H_6O_3S and a molecular weight of approximately 174.19 g/mol. The compound features a benzothiazole ring system which is known for its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxathiol compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various benzoxathiol derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined for several compounds, revealing that this compound demonstrates notable activity against specific bacterial strains.

Table 1: Antimicrobial Activity of Benzoxathiol Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Candida albicans

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (SKMEL-19).

Case Study: Cytotoxicity Assessment

In a recent study, the compound was tested against MCF-7 cells using the MTT assay to determine cell viability:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7104
A549123
SKMEL-1985

The selectivity index indicates the compound's potential to preferentially target cancer cells over normal cells.

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. The compound was shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
This compound85
Ascorbic Acid95

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it helps in reducing oxidative stress.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

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